molecular formula C12H14O5 B8337073 3-(4-Acetoxy-3-methoxyphenyl)propanoic acid

3-(4-Acetoxy-3-methoxyphenyl)propanoic acid

Cat. No. B8337073
M. Wt: 238.24 g/mol
InChI Key: QOKSGDLEBVRINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Acetoxy-3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Acetoxy-3-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Acetoxy-3-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Acetoxy-3-methoxyphenyl)propanoic acid

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

3-(4-acetyloxy-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H14O5/c1-8(13)17-10-5-3-9(4-6-12(14)15)7-11(10)16-2/h3,5,7H,4,6H2,1-2H3,(H,14,15)

InChI Key

QOKSGDLEBVRINF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CCC(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 10 g portion of ferulic acid, 150 mL of THF, and 80 mL of methanol were placed in a Parr pressure reactor with 1.5 grams of 10% palladium on charcoal. The reaction mixture was stirred at 30° C. under 60 psi of hydrogen for 12 hours. To remove the palladium on charcoal, the solution was vacuum filtered through celite, dried over magnesium sulfate, and condensed in vacuo. The solid was dissolved in a minimum amount of warm THF and poured into ice chilled hexanes and the solid portion recrystallized from a 5:1 mixture of ethyl acetate and water and dried on the Schlenk line. The crystals of dihydroferulic acid were acetylated by reaction with 9.6 g of acetic anhydride in the presence of 7.6 mL of pyridine. The mixture was stirred at room temperature for three hours and poured over an ice/water slurry (300 mL), to form a white precipitate that was filtered and dried on a Schlenk line, giving a 78% yield.
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150 mL
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[Compound]
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ice water
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1.5 g
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80 mL
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